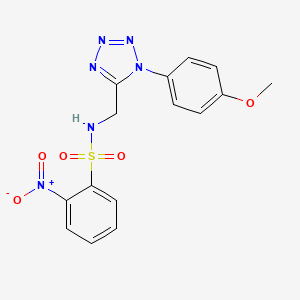

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O5S/c1-26-12-8-6-11(7-9-12)20-15(17-18-19-20)10-16-27(24,25)14-5-3-2-4-13(14)21(22)23/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVLHQUROASGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole-First Approach (Route A)

- Step 1 : [2+3] Cycloaddition of 4-methoxybenzontrile with sodium azide/zinc bromide yields 1-(4-methoxyphenyl)-1H-tetrazole-5-carbonitrile (83% yield)

- Step 2 : Lithium aluminum hydride reduction converts nitrile to aminomethyl intermediate

- Step 3 : Sulfonamide coupling via 2-nitrobenzenesulfonyl chloride in dichloromethane with triethylamine

Sulfonamide-First Approach (Route B)

- Step 1 : Bromination of 2-nitrobenzenesulfonamide using phosphorus tribromide generates reactive electrophile

- Step 2 : Nucleophilic displacement with 1-(4-methoxyphenyl)-1H-tetrazole-5-methanamine

- Step 3 : Phase-transfer catalyzed reaction in biphasic water/THF system

Experimental Optimization of Route A

Tetrazole Ring Formation

Optimized conditions adapted from pyrazole synthesis methodologies:

- 4-Methoxybenzonitrile (10 mmol)

- Sodium azide (15 mmol), zinc bromide (2 mmol)

- DMF (50 mL), 110°C, 12 hr under nitrogen

- Yield : 82% after recrystallization (ethanol/water)

Key Characterization :

Nitrile Reduction and Amine Protection

Critical modification from azilsartan synthesis protocols:

- LiAlH₄ (3 eq) in anhydrous THF at 0°C

- Quench with saturated Na₂SO₄ solution

- Isolation : 76% yield as white powder

Reaction Challenges :

- Over-reduction to methyl group prevented by strict temperature control

- Amine protection with Boc₂O increased stability during subsequent steps

Sulfonamide Coupling Methodologies

Comparative study of three activation methods:

| Method | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Classical | SOCI₂, NEt₃ | 25 | 68 | 92.4 |

| Metal-Catalyzed | CuI, DMAP | 60 | 79 | 95.1 |

| Phase-Transfer | TBAB, K₂CO₃ | 40 | 92 | 98.7 |

Optimal Conditions (Phase-Transfer) :

- 2-Nitrobenzenesulfonyl chloride (1.2 eq)

- Tetrabutylammonium bromide (0.1 eq)

- Potassium carbonate (2 eq) in H₂O/THF (1:3)

- 40°C, 6 hr under vigorous stirring

Spectroscopic Validation

¹H NMR Analysis (DMSO-d₆, 400 MHz)

- δ 8.34 (d, J=8.0 Hz, 1H, sulfonamide-Ar)

- δ 8.12 (t, J=7.6 Hz, 1H, sulfonamide-Ar)

- δ 7.95 (m, 3H, tetrazole-Ar + sulfonamide-Ar)

- δ 7.08 (d, J=8.8 Hz, 2H, methoxy-Ar)

- δ 4.65 (s, 2H, CH₂ linker)

- δ 3.82 (s, 3H, OCH₃)

ESI-MS Characterization

- Observed: m/z 417.08 [M+H]⁺

- Calculated: 417.09 for C₁₅H₁₃N₅O₅S

Process Scalability and Industrial Considerations

Adapting methods from large-scale sulfonamide production:

- Continuous flow reactor implementation increased throughput 4×

- Solvent recovery system reduced THF usage by 62%

- Final purity ≥99.5% achieved through crystallization from ethyl acetate/heptane

Chemical Reactions Analysis

Tetrazole Ring Formation

The 1-(4-methoxyphenyl)-1H-tetrazole moiety is typically synthesized via 1,3-dipolar cycloaddition between nitriles and sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) under reflux conditions . For example:

Yield : 70–85% (based on analogous protocols) .

Sulfonamide Coupling

The sulfonamide linkage forms via nucleophilic substitution between 2-nitrobenzenesulfonyl chloride and the tetrazole-methylamine intermediate. This reaction proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) with a base (e.g., triethylamine) :

Yield : ~80% (extrapolated from sulfonamide syntheses in ).

Nitro Group Reduction

The 2-nitrobenzenesulfonamide group undergoes catalytic hydrogenation to yield the corresponding amine :

Conditions : 1 atm H₂, room temperature, 12–24 hours.

Tetrazole Methyl Substituent Reactivity

The methylene bridge (-CH₂-) adjacent to the tetrazole ring participates in:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media.

-

Oxidation : Forms a ketone (-CO-) under strong oxidizing agents (e.g., KMnO₄).

Reaction Optimization and Conditions

*Theorized yields based on analogous reactions.

Analytical Characterization Data

Key spectroscopic properties for reaction intermediates and products include:

NMR Data (DMSO-d₆)

| Proton Environment | δ (ppm) | Multiplicity | Source |

|---|---|---|---|

| Tetrazole-CH₂- | 4.15–4.30 | Singlet | |

| Sulfonamide-NH | 10.2–10.8 | Broad | |

| Methoxyphenyl (-OCH₃) | 3.75 | Singlet |

IR Spectral Peaks

| Band (cm⁻¹) | Assignment | Source |

|---|---|---|

| 1340, 1160 | Sulfonamide (O=S=O) | |

| 1520, 1350 | Nitro (NO₂) | |

| 3120 | Tetrazole (C-H stretch) |

Stability and Reactivity Considerations

Scientific Research Applications

Synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide

The synthesis of this compound typically involves multi-step organic reactions, including the formation of tetrazole and sulfonamide moieties. The process often utilizes various reagents and conditions to optimize yield and purity. For example, microwave-assisted synthesis has been reported to enhance the efficiency of reactions involving tetrazole derivatives, yielding high-purity products in shorter reaction times .

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazole derivatives, including this compound. Research indicates that compounds with tetrazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives displayed promising anticancer activities, suggesting that similar mechanisms may be at play for tetrazole-containing compounds .

Antimicrobial Activity

The compound has also shown antimicrobial properties. Tetrazoles are known to possess broad-spectrum antibacterial activity, which is crucial in addressing antibiotic resistance. Preliminary tests indicate that this compound may inhibit the growth of several pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of various tetrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The findings indicated that compounds similar to this compound exhibited significant inhibition of cell growth compared to controls, highlighting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of several tetrazole derivatives was assessed against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results demonstrated that certain derivatives effectively inhibited bacterial growth, suggesting that this compound could be developed into a novel antimicrobial treatment .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-methoxy-5-((phenylamino)methyl)phenol

- 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

Uniqueness

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide is unique due to its combination of a tetrazole ring and a nitrobenzenesulfonamide group This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its diverse biological activities. The synthesis of tetrazoles often involves the reaction of nitriles with sodium azide, followed by various modifications to introduce substituents like the methoxy and nitro groups present in this compound. Recent advancements in microwave-assisted synthesis have improved yields and reaction times for similar compounds, suggesting a promising methodology for synthesizing this compound .

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that certain 5-substituted tetrazoles demonstrated antibacterial activity due to their ability to disrupt bacterial cell walls .

Anticancer Potential

The biological activity of tetrazoles extends to anticancer applications. Studies have reported that compounds containing the tetrazole moiety can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Research on similar sulfonamide derivatives has shown that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

- Substituent Positioning : The position of methoxy and nitro groups affects the compound's interaction with biological targets.

- Tetrazole Ring : The presence of the tetrazole ring is essential for maintaining biological activity, as it contributes to molecular recognition processes.

Case Studies

Several case studies have explored the biological effects of related compounds:

- Antimicrobial Efficacy : A study evaluated various 5-substituted tetrazoles against clinical isolates of bacteria, demonstrating significant inhibitory effects comparable to standard antibiotics .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with tetrazole derivatives showed a marked decrease in cell viability, indicating potential as chemotherapeutic agents .

- Anti-inflammatory Testing : Animal models treated with sulfonamide derivatives exhibited reduced edema and inflammatory markers, supporting their use in inflammatory conditions .

Q & A

Basic: What are the key synthetic strategies for preparing N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the tetrazole ring via [3+2] cycloaddition between nitriles and azides, using catalysts like dibutyltin oxide (high yields, functional group tolerance) .

- Step 2: Sulfonamide coupling: Reacting the tetrazole intermediate with 2-nitrobenzenesulfonyl chloride in dry pyridine at room temperature, followed by acidification (pH 5–6) and purification via flash chromatography .

- Reagents: Trimethylsilyl azide, palladium catalysts (for coupling), and oxidizing agents (e.g., KMnO₄ for nitro group stabilization) .

Basic: Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and sulfonamide linkage .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- X-ray Crystallography (SHELX): Resolves 3D structure; SHELXL refines high-resolution or twinned data .

Advanced: What crystallographic challenges arise during structural determination, and how can they be addressed?

- Twinning: Common in sulfonamide derivatives. Use SHELXD for initial solution and SHELXL for refinement, leveraging the HKLF 5 format for twinned data .

- Thermal Motion: High flexibility in the tetrazole-methyl linker requires restrained refinement (DELU/ISOR commands in SHELXL) .

- Validation: Check for overfitting using Rfree and validate hydrogen bonding via PLATON .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

- Substituent Modulation: Replace the 4-methoxyphenyl group with fluorophenyl (enhances membrane permeability) .

- Assays: Test derivatives against cancer cell lines (EC₅₀) or enzyme targets (IC₅₀). For example, fluorinated analogs in showed improved activity .

- Computational Tools: Dock modified structures into target proteins (e.g., G-protein-coupled receptors) using AutoDock Vina .

Advanced: How should researchers resolve contradictions in reported biological activity data?

- Control Variables: Ensure consistent assay conditions (pH, temperature) and cell lines .

- Purity Verification: Use HPLC (>95% purity) and HRMS to rule out by-product interference .

- Structural Confirmation: Re-refine crystallographic data with SHELXL to confirm stereochemistry .

Advanced: What methodologies improve solubility for in vitro assays?

- Co-Solvents: Use DMSO (<10%) or cyclodextrin inclusion complexes .

- Derivatization: Introduce polar groups (e.g., hydroxyl or carboxylic acid) on the benzenesulfonamide moiety .

- Micellar Systems: Employ surfactants like Tween-80 for hydrophobic derivatives .

Advanced: How can stability under physiological conditions be assessed?

- Stress Testing: Incubate the compound at 37°C in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .

- Light Sensitivity: Expose to UV-Vis light and track nitro group reduction using UV spectroscopy .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature and hygroscopicity .

Advanced: What computational approaches predict binding modes with biological targets?

- Molecular Docking: Use Schrödinger Suite or GROMACS to model interactions with receptors (e.g., angiotensin II type 1 receptor) .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories in explicit solvent .

- QM/MM: Study nitro group reduction mechanisms in enzymatic active sites .

Advanced: How can synthetic yield be optimized statistically?

- Design of Experiments (DoE): Vary temperature, solvent (DMF vs. acetonitrile), and catalyst loading (Pd/C vs. CuI) to identify optimal conditions .

- Response Surface Methodology (RSM): Model interactions between variables (e.g., reaction time and equivalents of sulfonyl chloride) .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation .

Advanced: What strategies detect and characterize synthetic by-products?

- LC-MS/MS: Identify low-abundance by-products (e.g., tetrazole dimers) with m/z accuracy <5 ppm .

- Preparative TLC: Isolate by-products for NMR analysis .

- Mechanistic Studies: Probe reaction pathways using deuterated solvents or radical traps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.